オキサン-2-オン

概要

説明

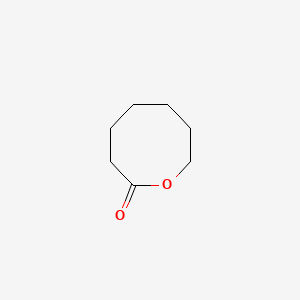

oxocan-2-one, also known as γ-Heptalactone, is a chemical compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . It is a lactone, which is a cyclic ester, and is known for its pleasant coconut-like aroma. This compound is used in various applications, including as a flavoring agent and in scientific research.

科学的研究の応用

oxocan-2-one has several scientific research applications:

Quorum Sensing: It acts as a quorum-sensing molecule in certain microbial species, such as Aspergillus nidulans, regulating growth and secondary metabolite production.

Flavoring Agent: Due to its pleasant aroma, heptanolactone is used as a flavoring agent in the food industry.

Chemical Synthesis: It is used as an intermediate in the synthesis of various chemical compounds.

準備方法

oxocan-2-one can be synthesized through several methods:

Hydrogenation of Ethyl β-Furylacrylate: This method involves the hydrogenation of ethyl β-furylacrylate in the presence of a palladium-carbon catalyst under high pressure and temperature conditions.

Lactonization of Heptonic Acid: This method involves the cyclization of heptonic acid to form heptanolactone.

Condensation of Methylacrylate with Butyl Alcohol: This method uses a catalyst to facilitate the condensation reaction between methylacrylate and butyl alcohol.

化学反応の分析

oxocan-2-one undergoes various chemical reactions, including:

Oxidation: oxocan-2-one can be oxidized to form heptanoic acid.

Reduction: It can be reduced to form heptanol.

Hydrolysis: oxocan-2-one can be hydrolyzed to form heptanoic acid and water.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. The major products formed from these reactions are heptanoic acid and heptanol.

作用機序

oxocan-2-one exerts its effects through quorum sensing, a sophisticated cell-to-cell signaling system employed by many bacterial species. This mechanism involves the production and release of small diffusible molecules that alter gene expression when they reach a critical threshold concentration . In Aspergillus nidulans, heptanolactone regulates growth and secondary metabolite production by altering the organism’s behavior at different cell densities .

類似化合物との比較

oxocan-2-one can be compared with other lactones, such as:

Butyrolactone: Similar in structure but with a shorter carbon chain.

Valerolactone: Also a lactone but with a five-membered ring.

Caprolactone: A lactone with a six-membered ring.

oxocan-2-one is unique due to its seven-membered ring structure and its specific applications in quorum sensing and as a flavoring agent .

生物活性

Oxocan-2-one, a heterocyclic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of oxocan-2-one, detailing its mechanisms of action, synthesis, and related case studies.

Chemical Structure and Properties

Oxocan-2-one is characterized by a seven-membered ring that includes one oxygen atom. Its molecular formula is C₇H₈O, with a molecular weight of 128.14 g/mol. The unique structure of oxocan-2-one contributes to its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that oxocan-2-one and its derivatives exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The specific mechanisms by which oxocan-2-one exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Oxocan-2-one has demonstrated promising anticancer activity in preclinical studies. Notably, it has been evaluated for its effects on breast cancer cell lines, such as MDA-MB-231. Studies show that oxocan-2-one can induce apoptosis (programmed cell death) in cancer cells at concentrations as low as 100 nM and inhibit cell growth with an IC50 value of 31 nM . This suggests that oxocan-2-one may interact with cellular targets involved in cancer progression.

The exact mechanisms through which oxocan-2-one exerts its biological effects are complex and multifaceted:

- Enzyme Inhibition : Oxocan-2-one may inhibit specific enzymes crucial for cellular metabolism, leading to reduced proliferation of cancer cells.

- Reactive Intermediates : The compound can form reactive intermediates that may interact with cellular macromolecules, altering their function and leading to apoptosis.

- Signal Transduction Pathways : There is evidence that oxocan-2-one may influence signal transduction pathways related to cell survival and apoptosis.

Synthesis

The synthesis of oxocan-2-one involves several methods, including cyclization reactions that form the seven-membered ring structure. These synthetic pathways are essential for producing derivatives with enhanced biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (nM) | Observations |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Not specified | Effective against gram-positive and gram-negative bacteria |

| Anticancer | MDA-MB-231 (breast cancer) | 31 | Induces apoptosis at 100 nM |

| Anticancer | SK-OV-3 (ovarian cancer) | 28.2 | Significant growth inhibition observed |

Case Study: Anticancer Efficacy

In a study examining the effects of oxocan-2-one on breast cancer cells, researchers reported that treatment with the compound resulted in substantial tumor regression in vivo. Mice treated with oxocan-2-one showed a 99% reduction in tumor size after four weeks of administration at a dose of 12 mg/kg per week . This highlights the potential for oxocan-2-one as a therapeutic agent in oncology.

特性

IUPAC Name |

oxocan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLSLHNLDQCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202171 | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-87-7 | |

| Record name | 2-Oxocanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of heptanolactone in organic synthesis?

A1: Heptanolactone serves as a valuable building block in organic synthesis. For instance, it can be utilized to create poly(3-hydroxyalkanoate)s (PHAs) through ring-opening polymerization. This process allows for the synthesis of polymers with tunable thermal properties and even microphase separated materials.

Q2: Can you explain the significance of 8-endo cyclization in heptanolactone synthesis?

A2: 8-endo cyclization represents a key reaction pathway for generating heptanolactones. Research has shown that (alkoxycarbonyl)methyl radicals, derived from bromoacetates, preferentially undergo 8-endo cyclization over 5-exo cyclization. This preference stems from the conformational bias of these radicals, favoring the Z-conformation over the E-conformation.

Q3: How does the ring size of lactones affect their separation using chiral capillary columns?

A3: Studies comparing chiral capillary columns (B-PM and B-TA) reveal that the resolution of γ-lactones is influenced by the size of the ring. While both columns effectively separate enantiomers of smaller γ-lactones (γ-heptanolactone to γ-nonanolactone), their performance differs with larger lactones. B-TA demonstrates superior resolution for larger γ-lactones (γ-undecanolactone and γ-dodecanolactone) compared to B-PM.

Q4: Are there any interesting chemical transformations involving heptanolactone derivatives?

A4: Indeed, hemiacetal heptanolactone alcohols exhibit a fascinating reactivity. Under acidic conditions, they undergo a stereospecific intramolecular rearrangement, leading to the formation of rare D and L saccharides. This rearrangement offers a unique synthetic route to access these valuable carbohydrate derivatives.

Q5: How does the reaction of hydriodic acid differ between γ-butyrolactone and β-butyrolactone?

A5: Interestingly, the reaction of hydriodic acid with γ-butyrolactone and β-butyrolactone results in different products. While γ-butyrolactone yields 4-iodobutanoic acid, β-butyrolactone forms 3-iodo-n-butanoic acid. This difference highlights the significant role of ring strain and steric factors in dictating the regioselectivity of ring-opening reactions.

Q6: What insights can solid-state 13C NMR spectroscopy provide about the structure of poly(β-hydroxyalkanoate)s?

A6: Solid-state 13C NMR analysis of synthetic poly[(R,S)-β-hydroxyheptanoate] (PHH) and poly[(R,S)-β-hydroxyonanoate] (PHN), synthesized from their corresponding lactones, reveals the presence of both amorphous and crystalline regions within these polymers. This technique provides valuable information about the polymer's microstructure and its relationship to physical properties.

Q7: Can heptanolactone derivatives be used in the study of complex natural products?

A7: Absolutely! For example, the crystal structure of (–)-[(1R)-3,5-di-O-benzylidene-D-glycero-D-gulo-1,4-heptanolactone, derived from D-glycero-D-gulo-heptono-1,4-lactone, provides insights into the structural features and intermolecular interactions of this class of compounds. This knowledge can be extrapolated to understand the properties of more complex natural products containing similar structural motifs.

Q8: Has heptanolactone been identified as a component of any naturally occurring compounds?

A8: Yes, research on the antibiotic ostreogrycin A, produced by Streptomyces ostreogriseus, revealed the presence of 4,6-dimethyl-γ-heptanolactone as a hydrolysis product. This finding highlights the role of heptanolactone derivatives as structural elements in biologically active natural products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。